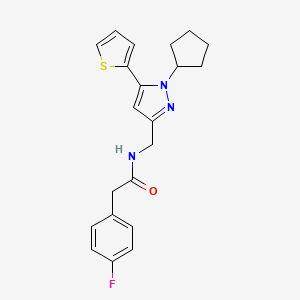

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c22-16-9-7-15(8-10-16)12-21(26)23-14-17-13-19(20-6-3-11-27-20)25(24-17)18-4-1-2-5-18/h3,6-11,13,18H,1-2,4-5,12,14H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFIPFOPRVJWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a pyrazole ring, cyclopentyl group, thiophene ring, and a fluorophenyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FN3O2S, with a molecular weight of approximately 419.53 g/mol. Its structure can be broken down as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Central structure providing biological activity |

| Cyclopentyl Group | Contributes to hydrophobic interactions |

| Thiophene Ring | Enhances electron delocalization |

| 4-Fluorophenyl Group | Modulates receptor interactions |

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, particularly in modulating inflammation and pain pathways. The presence of the pyrazole and thiophene rings is often associated with interactions at various molecular targets, including enzymes and receptors involved in inflammatory responses .

Research indicates that this compound may function as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This modulation holds promise for treating conditions such as schizophrenia and anxiety disorders . Additionally, the compound's sulfonamide functional group may participate in nucleophilic substitution reactions, enhancing its pharmacological properties .

Cytotoxicity and Selectivity

Studies have highlighted the relatively low cytotoxicity of this compound, making it an attractive candidate for further development in drug formulation. For instance, related compounds have demonstrated potent activity against various disease models while sparing normal cells from significant toxicity . This selectivity is crucial for minimizing side effects in therapeutic applications.

In Vitro Studies

In vitro testing has shown that this compound effectively reduces cell viability in glioma models. The compound appears to inhibit cell proliferation through multiple mechanisms, including activation of necroptosis and autophagy pathways .

Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure have been evaluated for their biological activity. Variations in side chains significantly influence solubility and activity profiles. For example:

| Compound | Activity Profile |

|---|---|

| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Different pharmacological profiles due to urea linkage |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Enhanced solubility and activity due to methoxy substitution |

These findings underscore the importance of structural modifications in optimizing biological activity .

Preparation Methods

Pyrazole Ring Formation

Pyrazole rings are typically formed through the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For 1,3,5-substituted pyrazoles like our target compound, the substitution pattern needs careful control through selection of appropriate starting materials.

Amide Bond Formation Strategies

Several approaches exist for forming the acetamide linkage:

- Reaction of carboxylic acids with amines using coupling reagents

- Conversion of carboxylic acids to more reactive derivatives (acid chlorides, anhydrides) followed by aminolysis

- Direct coupling of activated acids with nucleophilic amines

Research on similar compounds indicates that both acid chloride activation and direct coupling methodologies can be effectively utilized for these structures.

Specific Synthesis Methods for the Target Compound

Method 1: Acid Chloride Activation Pathway

This approach involves three main steps:

Step 1: Preparation of 2-(4-fluorophenyl)acetyl chloride

2-(4-fluorophenyl)acetic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride as activating agents:

2-(4-fluorophenyl)acetic acid + SOCl₂ → 2-(4-fluorophenyl)acetyl chloride + SO₂ + HCl

Step 2: Synthesis of (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine

This key intermediate requires careful design and execution involving:

- Formation of appropriately substituted pyrazole core

- N-alkylation with cyclopentyl group

- Functionalization of the 3-position with methylamine group

Step 3: Amide Coupling Reaction

The activated acid chloride reacts with the amine component in the presence of a base:

2-(4-fluorophenyl)acetyl chloride + (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine + Et₃N →

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide + Et₃N·HCl

This methodology parallels that reported for similar thiophenyl-containing acetamides, where acyl chlorides were effectively employed as activated intermediates.

Method 2: Direct Coupling Approach

This method eliminates the need for isolation of acid chloride intermediates by using coupling reagents:

Step 1: Preparation of Key Building Blocks

- 2-(4-fluorophenyl)acetic acid (commercially available or synthesized)

- (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine (synthesized as in Method 1)

Step 2: One-Pot Amide Formation

The carboxylic acid and amine are coupled directly using peptide coupling reagents such as EDC/HOBt, HATU, or DCC in combination with a tertiary amine base:

2-(4-fluorophenyl)acetic acid + (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine +

EDC·HCl + HOBt + DIPEA →

this compound

Research on the synthesis of thienylpyridyl-containing acetamide derivatives demonstrates the effectiveness of this coupling approach for structurally related compounds.

Method 3: Modular Assembly Approach

Based on research with similar pyrazole derivatives, a modular approach can be designed:

Step 1: Pyrazole Core Formation

Formation of the pyrazole ring with appropriate substitution pattern at positions 3 and 5:

Thiophene-2-carbaldehyde derivative + appropriate β-keto ester/hydrazine →

5-(thiophen-2-yl)-1H-pyrazol-3-yl intermediate

Step 2: N-Alkylation with Cyclopentyl Group

The pyrazole nitrogen is selectively alkylated:

5-(thiophen-2-yl)-1H-pyrazol-3-yl intermediate + cyclopentyl bromide + base →

1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl derivative

Step 3: Introduction of Methylamine Functionality

The 3-position is functionalized with a methylamine group, possibly through:

- Hydroxymethylation followed by conversion to amine

- Halomethylation followed by azide displacement and reduction

- Cyanomethylation followed by reduction

Step 4: Amide Formation

As in previous methods, using either activated acid derivatives or coupling reagents.

This approach is supported by research on 3-amino-pyrazole derivatives and their functionalization protocols.

Optimization of Reaction Conditions

Critical Parameters for Successful Synthesis

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Temperature | Acid chloride formation: 0-5°C initially, then reflux Amide coupling: 0°C initially, then 20-25°C |

Controls exothermic reactions and minimizes side reactions |

| Solvent | THF, DCM, or DMF for coupling Toluene or DCM for acid chloride formation |

Balances solubility, reactivity, and stability |

| Base | Triethylamine, DIPEA, or cesium carbonate | Neutralizes acid byproducts and promotes nucleophilicity |

| Reaction Time | Acid chloride formation: 2-4 hours Amide coupling: 12-24 hours |

Ensures complete conversion while minimizing degradation |

| Atmosphere | Anhydrous conditions under nitrogen or argon | Prevents hydrolysis of reactive intermediates |

Catalyst Considerations

The use of catalysts for amide bond formation has been reported to enhance reactivity and yield. For similar compounds, copper-based catalysts have shown promising results in thiophenyl-containing acetamide synthesis.

Purification and Characterization

Purification Protocol

Effective purification of the target compound typically involves:

Initial Workup :

- Extraction with ethyl acetate or dichloromethane

- Washing with aqueous sodium bicarbonate solution to remove acidic byproducts

- Brine wash and drying over anhydrous sodium sulfate

Chromatographic Purification :

- Column chromatography on silica gel using gradient elution

- Typical solvent systems: ethyl acetate/petroleum ether or dichloromethane/methanol

Final Purification :

- Recrystallization from appropriate solvent systems (ethanol, ethyl acetate, or acetonitrile)

Characterization Data

Authentic samples of the compound can be characterized by:

- NMR Spectroscopy : 1H and 13C NMR provide critical structural confirmation

- Mass Spectrometry : High-resolution mass spec confirms molecular formula (expected [M+H]+ at m/z 384.15)

- IR Spectroscopy : Identification of characteristic amide carbonyl (~1650 cm-1) and C-F stretching bands

- Elemental Analysis : Confirming elemental composition within acceptable limits (±0.4%)

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yield | Time Required | Scale Suitability |

|---|---|---|---|---|---|

| Acid Chloride Activation | High reactivity Good yields Well-established chemistry |

Moisture-sensitive intermediates Harsh conditions Potential side reactions |

70-85% | 24-36 hours | Small to medium |

| Direct Coupling | Milder conditions One-pot procedure possible Greater functional group tolerance |

More expensive reagents Potentially lower yields Purification challenges |

60-75% | 24-48 hours | Small to large |

| Modular Assembly | Flexibility in introducing substituents Better control of regioselectivity Amenable to analog synthesis |

More steps Lower overall yield Requires multiple purifications |

40-60% (overall) | 3-5 days | Research scale |

Research on related pyrazole-acetamide compounds suggests that the acid chloride activation pathway often provides the best balance of yield and simplicity for laboratory-scale synthesis. However, for scale-up purposes or when handling sensitive functional groups, the direct coupling approach may be preferable despite potentially lower yields.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole intermediates and subsequent functionalization. For example, regioselective cyclization under acidic conditions (e.g., using TFA in acetonitrile) can yield pyrazole cores, followed by nucleophilic substitution or amide coupling. Key parameters include temperature control (reflux at 80–100°C), solvent choice (polar aprotic solvents like CH₃CN or DMF), and stoichiometric ratios of reagents such as 3,4-dihydro-2H-pyran for protecting groups . Purification via silica gel chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃) is critical for isolating regioisomers and ensuring >95% purity .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the pyrazole-thiophene and fluorophenyl-acetamide moieties. SHELX programs are robust for handling twinned or high-resolution data .

- NMR spectroscopy : ¹H/¹³C NMR can confirm regiochemistry (e.g., distinguishing between N1- and N3-substituted pyrazoles) and assess conformational flexibility. For example, coupling constants in NOESY experiments can reveal spatial proximity between the cyclopentyl and thiophene groups .

- Mass spectrometry : High-resolution LC-MS (ESI+) validates molecular weight and detects impurities, such as unreacted intermediates .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or target specificity. To address this:

- Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions (e.g., <0.1% DMSO) .

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinity to targets like kinases or GPCRs .

- Compare results with structurally analogous compounds (e.g., N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) to identify SAR trends .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME can assess logP (target 2–4 for optimal permeability) and cytochrome P450 inhibition risks .

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR), focusing on hydrogen bonding with the acetamide group and hydrophobic contacts with the cyclopentyl-thiophene moiety .

- Metabolic stability : In vitro microsomal assays (human liver microsomes) can identify metabolic hotspots (e.g., oxidation of the thiophene ring) for deuteration or fluorination .

Q. What experimental approaches are effective in analyzing regiochemical outcomes during pyrazole functionalization?

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., nitrile intermediates in cyclocondensation) .

- Isotopic labeling : Introduce ¹³C at the pyrazole C3 position to distinguish between N1- and N3-substituted products via ¹³C NMR .

- Crystallographic comparison : Solve structures of regioisomers (e.g., 81a vs. 81b in ) to confirm substitution patterns .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR−/−) .

- Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm stabilization upon binding .

- In vivo PET imaging : Radiolabel the compound with ¹⁸F (using the fluorophenyl group) to assess biodistribution and target occupancy in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.